4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one CAS number
4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one CAS number
An In-Depth Technical Guide to 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one: A Privileged Scaffold for Drug Discovery
Introduction
4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one, identified by its CAS Number 1260018-63-0 , is a halogenated bicyclic aromatic ketone of significant interest to the scientific community, particularly those in medicinal chemistry and drug development.[1][2][3] The indanone framework is recognized as a "privileged structure," a molecular scaffold that demonstrates remarkable versatility in binding to a wide array of biological targets.[4] The strategic incorporation of both chlorine and fluorine atoms onto this scaffold further enhances its potential, allowing for fine-tuning of physicochemical properties critical for therapeutic efficacy.
This guide serves as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's strategic value, a plausible synthetic pathway grounded in established chemical principles, and its potential applications as a core building block in the design of novel therapeutics.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to any research endeavor. 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one is a solid, typically white to yellow in appearance, with the following key characteristics.[1][3]
Chemical Structure
Caption: Chemical structure of 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one.
Core Data Summary
| Property | Value | Source(s) |
| CAS Number | 1260018-63-0 | [1][2][3] |
| Molecular Formula | C₉H₆ClFO | [1] |
| Molecular Weight | 184.6 g/mol | [1] |
| Physical Form | White to Yellow Solid | [3] |
| Purity | Typically ≥97% | [3] |
| MDL Number | MFCD18208182 | [1] |
Strategic Importance in Medicinal Chemistry
The indanone scaffold is a recurring motif in a multitude of pharmacologically active compounds, valued for its rigid, yet adaptable, framework.[4] This core allows for the precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. Derivatives of indanone have shown potential as anticancer agents, cholinesterase inhibitors for Alzheimer's disease, and antimalarials.[5][6]
The true value of 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one lies in the synergistic combination of the privileged indanone core with the distinct electronic properties of its halogen substituents.
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The Indanone Core: Provides a structurally rigid bicyclic system that can be further functionalized, for example, through reactions at the ketone or the adjacent methylene group (e.g., aldol condensation), to generate diverse molecular architectures.[7]
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Bioisosteric Halogenation: The chlorine and fluorine atoms are not mere decorations; they are strategic bioisosteric replacements for other functional groups or hydrogen atoms.[8][9]
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Fluorine: Known for its ability to enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[10][11]
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Chlorine: Can participate in halogen bonding, a significant non-covalent interaction that can enhance ligand-protein binding affinity. It also modulates lipophilicity and electronic distribution, often leading to improved pharmacokinetic profiles compared to non-halogenated analogues.[12]
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This compound is therefore not an end-product but a versatile starting material—a key intermediate for building more complex drug candidates where properties like target affinity, selectivity, and metabolic stability are paramount.
Caption: Role of the indanone scaffold as a versatile building block in drug discovery.
Proposed Synthetic Pathway
While specific vendor-proprietary synthesis methods exist, a robust and logical pathway for the laboratory-scale synthesis of 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one can be proposed based on well-established organic chemistry principles. The most direct approach involves an intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid derivative.
Retrosynthetic Analysis
The key disconnection is the bond between the aromatic ring and the carbonyl carbon, which points to an intramolecular Friedel-Crafts acylation. This, in turn, suggests a 3-phenylpropanoyl chloride precursor, derivable from its corresponding carboxylic acid. The carboxylic acid can be synthesized via the hydrolysis of a nitrile, which is formed through the nucleophilic substitution of a benzyl halide.
Forward Synthesis Workflow
The proposed multi-step synthesis starts from commercially available 2-chloro-5-fluorotoluene.
Caption: Proposed multi-step synthesis workflow for 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one.
Detailed Experimental Protocol (Exemplar)
The following is a self-validating, detailed protocol for the critical final step: the intramolecular Friedel-Crafts acylation.
Objective: To synthesize 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one from 3-(2-Chloro-5-fluorophenyl)propanoyl chloride.
Pillar of Trustworthiness: This protocol is designed as a self-validating system. The success of the reaction is confirmed by standard analytical techniques (TLC, LC-MS) at intermediate and final stages, ensuring reaction completion and product purity. All reagents are standard, and the conditions are based on widely published precedents for this type of transformation.[13][14]
Materials and Reagents
| Reagent | Grade | Quantity | Purpose |
| 3-(2-Chloro-5-fluorophenyl)propanoyl chloride | ≥98% | 1.0 eq | Starting Material |
| Aluminum Chloride (AlCl₃), anhydrous | ≥99% | 1.2 eq | Lewis Acid Catalyst |
| Dichloromethane (DCM), anhydrous | ACS | ~20 mL/g | Solvent |
| Hydrochloric Acid (HCl), 2M | Aqueous | As needed | Quenching Agent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | As needed | Neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS | As needed | Drying Agent |
| Ethyl Acetate / Hexanes mixture | HPLC | As needed | Eluent for TLC/Column |
Step-by-Step Methodology
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System Preparation (Inert Atmosphere): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
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Causality: Anhydrous conditions are critical. Aluminum chloride is extremely hygroscopic and will be deactivated by moisture, halting the reaction.
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Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM, ~10 mL/g of AlCl₃). Cool the resulting suspension to 0 °C using an ice-water bath.
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Substrate Addition: Dissolve the starting material, 3-(2-Chloro-5-fluorophenyl)propanoyl chloride (1.0 eq), in anhydrous DCM (~10 mL/g). Add this solution dropwise to the cold AlCl₃ suspension via the dropping funnel over 30 minutes.
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Causality: Slow, controlled addition is essential to manage the exothermicity of the reaction and prevent the formation of polymeric side products.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly quench the reaction by adding crushed ice, followed by 2M HCl.
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Causality: The quench is highly exothermic and releases HCl gas. Performing it slowly at 0 °C is a critical safety measure to control the rate of reaction and gas evolution.
-
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
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Neutralization and Drying: Wash the combined organic layers sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine. Dry the organic layer over anhydrous MgSO₄.
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Causality: The washes remove residual acid, base, and salts, purifying the crude product before final isolation.
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-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by flash column chromatography (using a gradient of ethyl acetate in hexanes) or recrystallization to yield the final product.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one is not widely available, data from structurally similar compounds, such as 4-chloro-2,3-dihydro-1H-inden-1-one, should be used to inform handling procedures.[15]
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Hazard Class: Assumed to be harmful if swallowed (Acute Toxicity, Oral, Category 4).[15]
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Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its identity is confirmed by CAS number 1260018-63-0. The privileged indanone scaffold, enhanced by the deliberate placement of chloro and fluoro substituents, creates a high-value intermediate for constructing complex molecules with tailored pharmacological profiles. The synthetic pathway, logically derived from fundamental organic reactions, provides a clear roadmap for its preparation. By understanding the synthesis, properties, and strategic applications outlined in this guide, researchers are well-equipped to leverage this potent building block in the ongoing quest for novel and effective therapeutics.
References
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Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. Available at: [Link]
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Xiao, Q., et al. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. University of Liverpool Institutional Repository. Available at: [Link]
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Patsnap Synapse. (2024). What is the role of bioisosterism in drug design?. Available at: [Link]
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O'Hagan, D. (2020). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. PubMed. Available at: [Link]
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O'Hagan, D. (2020). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. Available at: [Link]
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Sharma, P., et al. (2024). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]
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